CID 22442739

Description

CID 22442739 (PubChem Compound Identifier 22442739) is a chemical compound cataloged in PubChem, a comprehensive database for chemical structures and biological activities. Compounds in PubChem are typically characterized by molecular formulas, spectral data, and functional annotations, which are essential for comparative studies .

Properties

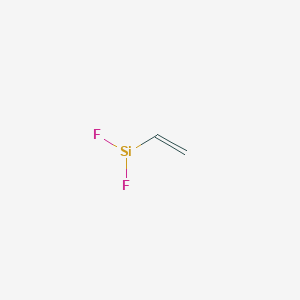

Molecular Formula |

C2H3F2Si |

|---|---|

Molecular Weight |

93.13 g/mol |

InChI |

InChI=1S/C2H3F2Si/c1-2-5(3)4/h2H,1H2 |

InChI Key |

GYQQZAHRHHMKNL-UHFFFAOYSA-N |

Canonical SMILES |

C=C[Si](F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation methods for CID 22442739 involve specific synthetic routes and reaction conditions. These methods typically include the use of various reagents and catalysts to achieve the desired chemical structure. The exact synthetic route and reaction conditions can vary depending on the desired purity and yield of the compound.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical processes. These processes are designed to optimize the efficiency and cost-effectiveness of the production while maintaining high standards of safety and environmental compliance.

Chemical Reactions Analysis

Types of Reactions: CID 22442739 undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the chemical structure of the compound and enhancing its properties for specific applications.

Common Reagents and Conditions: The common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and various catalysts. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcome.

Major Products Formed: The major products formed from the reactions of this compound depend on the specific type of reaction and the reagents used. These products can vary widely and are often tailored to meet the requirements of specific applications.

Scientific Research Applications

CID 22442739 has a wide range of scientific research applications. In chemistry, it is used as a reagent or intermediate in various chemical reactions. In biology, it may be used in studies involving cellular processes and molecular interactions. In medicine, this compound could be investigated for its potential therapeutic effects. Additionally, in industry, this compound may be utilized in the production of various materials and products.

Mechanism of Action

The mechanism of action of CID 22442739 involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the context in which the compound is used. The exact molecular targets and pathways involved can vary and are often the subject of ongoing research.

Comparison with Similar Compounds

Comparison with Similar Compounds

The comparison of CID 22442739 with structurally or functionally related compounds involves analyzing physicochemical properties, biological activities, and structural motifs. Below is a framework for such a comparison, derived from methodologies in the provided evidence:

Table 1: Structural and Functional Comparison

Key Findings from Analogous Studies

Structural Similarity: Compounds like oscillatoxin derivatives (CID 101283546, CID 185389) highlight how minor structural variations (e.g., methylation) significantly alter bioactivity and toxicity profiles .

Inhibitory Activity : Ginkgolic acid 17:1 (CID 5469634) and betulin-derived inhibitors (CID 72326, CID 64971) demonstrate that hydrophobic moieties enhance binding to enzymes like CYP1A2, a common target in drug metabolism studies .

Analytical Techniques: CID comparisons often rely on tandem mass spectrometry (MS/MS) with collision-induced dissociation (CID) to differentiate isomers (e.g., LC-ESI-MS for ginsenosides ), a method applicable to this compound if spectral data were available .

Table 2: Pharmacokinetic and Toxicity Profiles

Methodological Insights from Evidence

- Structural Elucidation : Overlaying 3D structures (e.g., DHEAS vs. taurocholic acid ) can reveal steric or electronic differences impacting receptor binding.

- Spectral Libraries: PubChem entries often include collision cross-section (CCS) values and MS/MS fragmentation patterns, critical for non-targeted metabolomics .

- Synthetic Pathways : Analogous compounds (e.g., brominated indoles in CID 252137 ) suggest that halogenation strategies could modify this compound’s reactivity or bioavailability.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.